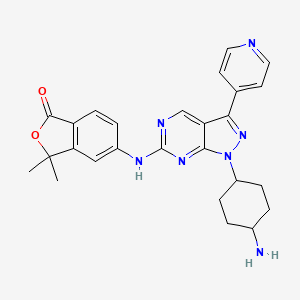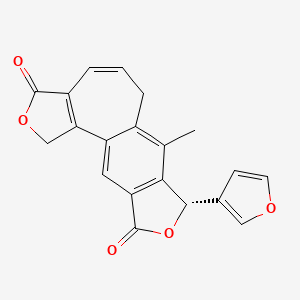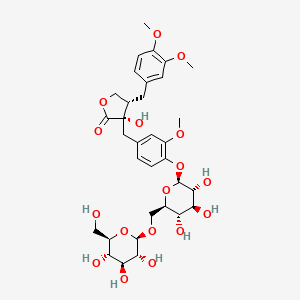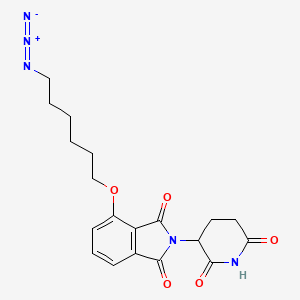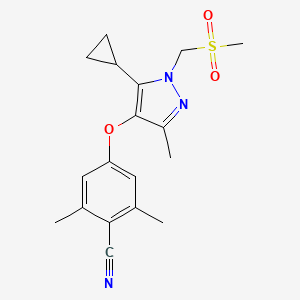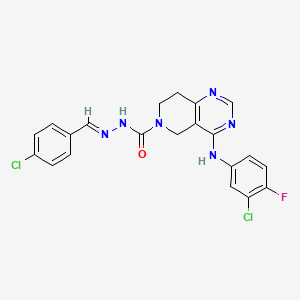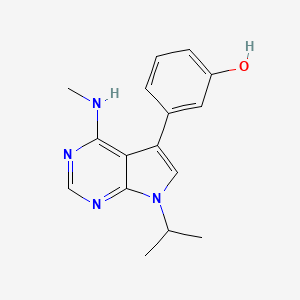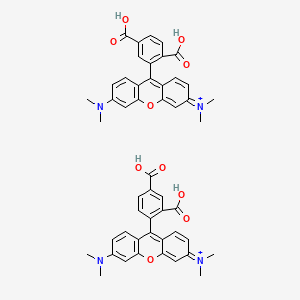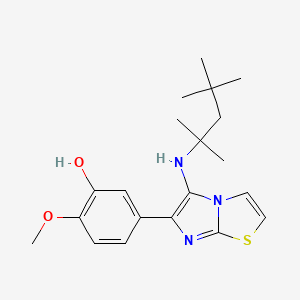
Ido1-IN-23
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ido1-IN-23 is a compound that inhibits the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan via the kynurenine pathway. This enzyme plays a pivotal role in immune regulation and is implicated in various pathophysiological processes, including cancer and neurodegenerative diseases .
Métodos De Preparación
The synthesis of Ido1-IN-23 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of advanced organic synthesis techniques, such as palladium-catalyzed cross-coupling reactions, to form the desired molecular structure. Reaction conditions often include the use of specific solvents, temperature control, and purification steps to ensure the purity and yield of the final product .
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing technologies to ensure consistent production quality .
Análisis De Reacciones Químicas
Ido1-IN-23 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with different functional groups .
Aplicaciones Científicas De Investigación
Ido1-IN-23 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of IDO1 and its effects on tryptophan metabolism. In biology, it is used to investigate the role of IDO1 in immune regulation and its impact on various cellular processes. In medicine, this compound is being explored as a potential therapeutic agent for cancer immunotherapy, as it can help to overcome tumor-induced immunosuppression by inhibiting the activity of IDO1 .
Mecanismo De Acción
The mechanism of action of Ido1-IN-23 involves the inhibition of the IDO1 enzyme, which catalyzes the conversion of tryptophan to kynurenine. By inhibiting this enzyme, this compound reduces the production of kynurenine and other downstream metabolites, which are known to suppress immune cell function and promote tumor immune escape. This inhibition helps to restore the immune system’s ability to recognize and eliminate tumor cells .
Comparación Con Compuestos Similares
Ido1-IN-23 is unique among IDO1 inhibitors due to its specific molecular structure and high potency. Similar compounds include other IDO1 inhibitors such as epacadostat and navoximod, which also target the same enzyme but may have different pharmacokinetic properties and efficacy profiles. The uniqueness of this compound lies in its ability to effectively inhibit IDO1 with minimal off-target effects, making it a promising candidate for further development in cancer immunotherapy .
Propiedades
Fórmula molecular |
C20H27N3O2S |
|---|---|
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
2-methoxy-5-[5-(2,4,4-trimethylpentan-2-ylamino)imidazo[2,1-b][1,3]thiazol-6-yl]phenol |
InChI |
InChI=1S/C20H27N3O2S/c1-19(2,3)12-20(4,5)22-17-16(21-18-23(17)9-10-26-18)13-7-8-15(25-6)14(24)11-13/h7-11,22,24H,12H2,1-6H3 |
Clave InChI |
GDVSWQKAZQSAPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)NC1=C(N=C2N1C=CS2)C3=CC(=C(C=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


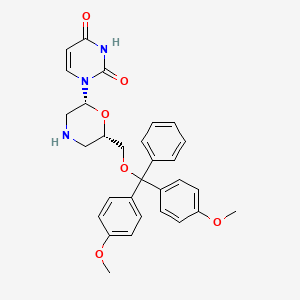

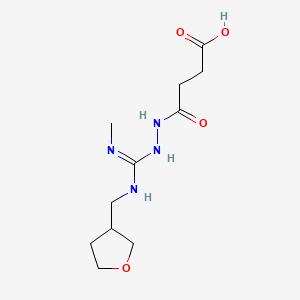
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12389242.png)
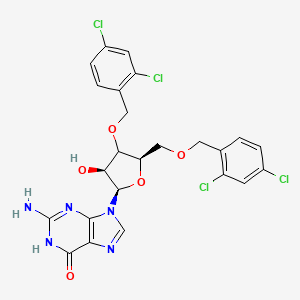
![2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid](/img/structure/B12389251.png)
